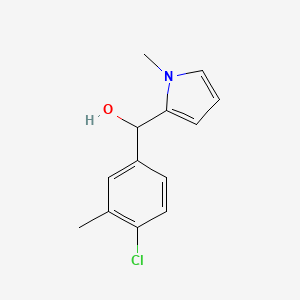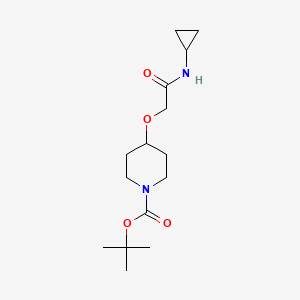
2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide
Overview
Description
2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide is a chemical compound with the molecular formula C15H28N2O4. It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is known for its stability and reactivity, making it a valuable tool for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide typically involves the protection of piperidine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a cyclopropylacetamide moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool for studying biochemical mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Boc-4-piperidinyloxy)-N-(n-propyl)acetamide
- 2-(1-Boc-4-piperidinyloxy)-N-methylacetamide
- 2-(1-Boc-4-piperidinyloxy)-N,N-dimethylacetamide
Uniqueness
2-(1-Boc-4-piperidinyloxy)-N-cyclopropylacetamide stands out due to its unique cyclopropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl 4-[2-(cyclopropylamino)-2-oxoethoxy]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-8-6-12(7-9-17)20-10-13(18)16-11-4-5-11/h11-12H,4-10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZXFGODTSPZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121150 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[2-(cyclopropylamino)-2-oxoethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256483-00-7 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[2-(cyclopropylamino)-2-oxoethoxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256483-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[2-(cyclopropylamino)-2-oxoethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


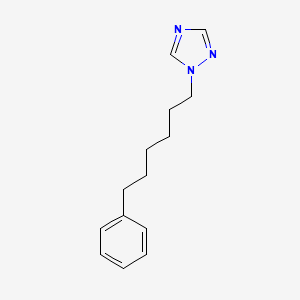
![2,2-Dimethyl-5-[(4-nitrophenyl)acetyl]-1,3-dioxane-4,6-dione](/img/structure/B12638838.png)
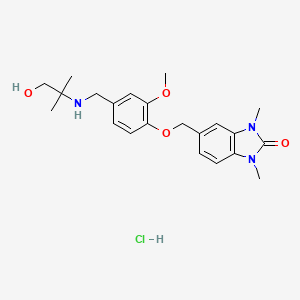
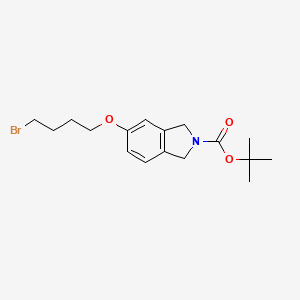
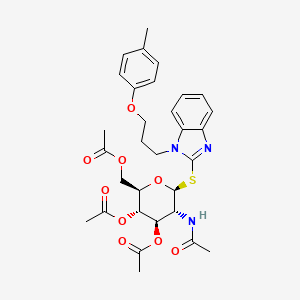
![2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-](/img/structure/B12638855.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one](/img/structure/B12638858.png)
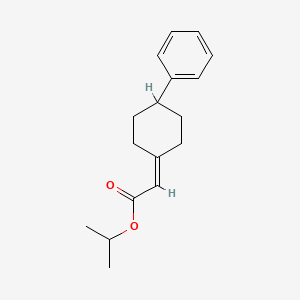
![(11S,12R,16S)-11-(3-nitrobenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638880.png)
![2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B12638882.png)
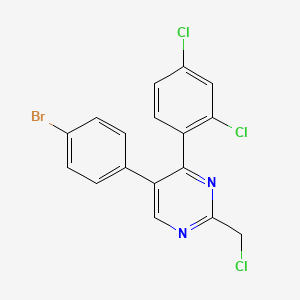
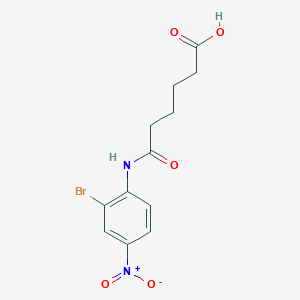
![(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate](/img/structure/B12638909.png)
